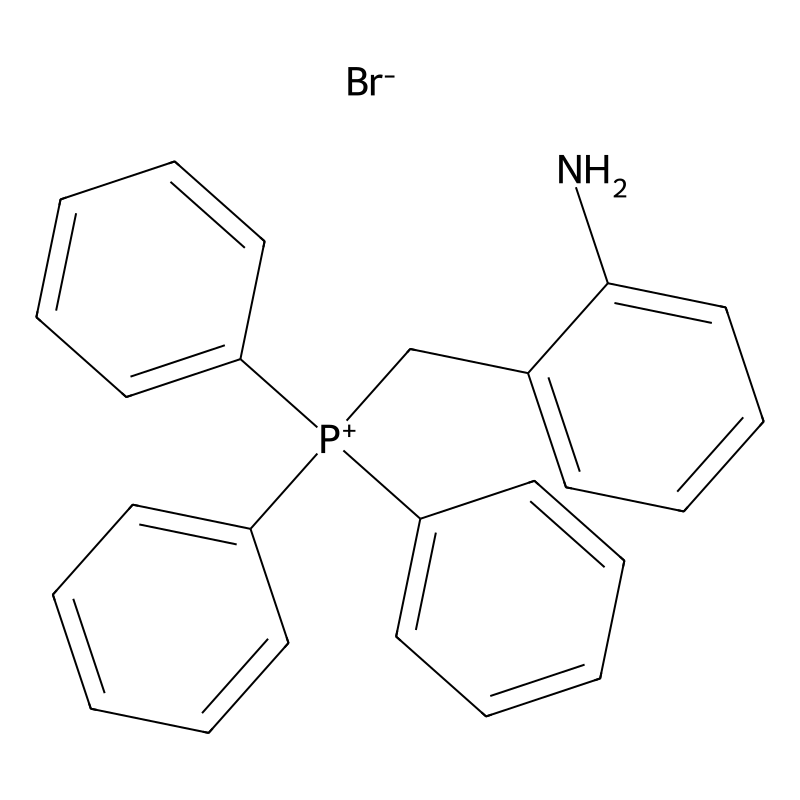(2-Aminobenzyl)triphenylphosphonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
(2-Aminobenzyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by its unique structure, which includes a triphenylphosphonium group attached to a 2-aminobenzyl moiety. Its molecular formula is with a molecular weight of approximately 448.33 g/mol. This compound is notable for its ionic nature, which contributes to its solubility and reactivity in various chemical environments .
The compound is typically presented as a colorless to light yellow solid and exhibits a tetrahedral geometry around the phosphorus atom. Its bromide counterion enhances its stability and solubility in polar solvents, making it suitable for various applications in both organic synthesis and biological studies .
- Mitochondrial targeting: The triphenylphosphonium cation can accumulate in mitochondria due to its positive charge, making the molecule potentially useful for delivering therapeutic agents to mitochondria.
Mitochondrial Targeting and Dysfunction:
(2-Aminobenzyl)triphenylphosphonium bromide possesses unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. The positively charged phosphonium group interacts with the negatively charged mitochondrial membrane, facilitating its uptake. Once inside, the molecule can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and cell death. This property makes it a valuable tool for studying mitochondrial dysfunction and its role in various diseases, including cancer and neurodegenerative disorders. Source: Mitochondrial Targeting Strategies in Drug Design
Drug Delivery and Conjugation:
The ability of (2-Aminobenzyl)triphenylphosphonium bromide to target mitochondria makes it a promising platform for drug delivery. By attaching therapeutic agents to this molecule, researchers can specifically deliver them to mitochondria, potentially enhancing their efficacy and reducing side effects. Additionally, the presence of the amine group allows for further chemical modifications, enabling the conjugation of various biomolecules for targeted imaging or therapeutic purposes. Source: Triphenylphosphonium-Based Mitochondria-Targeting Agents: Progress, Challenges, and Outlook:
- Nucleophilic Substitution: The phosphonium salt can undergo nucleophilic attack by various nucleophiles, facilitating the formation of new carbon-phosphorus bonds.
- Decomposition Reactions: Under certain conditions, it may decompose to release triphenylphosphine and other byproducts, particularly when exposed to strong bases or heat.
- Formation of Phosphine Oxides: The oxidation of triphenylphosphine derivatives can lead to phosphine oxides, which have distinct properties and applications in organic synthesis .
Research indicates that (2-Aminobenzyl)triphenylphosphonium bromide exhibits significant biological activity, particularly as an anti-corrosion agent and potential pharmacological agent. It has been studied for its effectiveness in inhibiting corrosion on mild steel in acidic environments, showcasing its utility as a green corrosion inhibitor . Additionally, preliminary studies suggest potential antimicrobial properties, although further research is needed to explore its biological mechanisms and efficacy fully .
The synthesis of (2-Aminobenzyl)triphenylphosphonium bromide typically involves the following steps:
- Preparation of Triphenylphosphine: Triphenylphosphine is synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide.
- Alkylation Reaction: The triphenylphosphine is then reacted with 2-aminobenzyl bromide under controlled conditions to form the phosphonium salt.
- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for further applications .
(2-Aminobenzyl)triphenylphosphonium bromide finds various applications across multiple fields:
- Corrosion Inhibition: Its primary application lies in preventing corrosion in metal surfaces exposed to acidic environments.
- Pharmaceutical Chemistry: It serves as a reagent in organic synthesis and may have potential uses in drug development due to its biological activity.
- Material Science: The compound can be utilized in developing advanced materials with specific electronic or optical properties due to its ionic nature .
Studies on the interactions of (2-Aminobenzyl)triphenylphosphonium bromide with different substrates reveal its ability to form stable complexes with various ligands. This property enhances its effectiveness as a catalyst in organic reactions and as an inhibitor in corrosion processes. Furthermore, investigations into its interactions with biological membranes suggest potential applications in drug delivery systems, where it may facilitate the transport of therapeutic agents across cellular barriers .
Several compounds share structural or functional similarities with (2-Aminobenzyl)triphenylphosphonium bromide. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triphenylphosphine | Phosphine | Used primarily as a ligand in coordination chemistry. |
| Benzyltriphenylphosphonium bromide | Quaternary ammonium salt | Exhibits similar anti-corrosion properties but lacks amino functionality. |
| (4-Aminobenzyl)triphenylphosphonium bromide | Quaternary ammonium salt | Similar structure but different substituent position affecting reactivity. |
| (3-Aminobenzyl)triphenylphosphonium bromide | Quaternary ammonium salt | Variation in amino group position may alter biological activity. |
These compounds are distinguished by their functional groups and substituent positions, which significantly influence their chemical reactivity and biological activities.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








